Allitinib - 897383-62-9

Allitinib

Catalog Number: EVT-287192
CAS Number: 897383-62-9
Molecular Formula: C24H18ClFN4O2
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allitinib (Allitinib) is a novel, irreversible, and selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). [, , , , , , , , ] It belongs to the class of tyrosine kinase inhibitors (TKIs) and is structurally analogous to Lapatinib, but with the addition of an acrylamide side chain. [, , ] Allitinib is being investigated in clinical trials in China for the treatment of solid tumors. [, ]

Synthesis Analysis

The synthesis of AST-1306 involves a series of chemical reactions that modify the anilino-quinazoline structure to enhance its binding affinity and selectivity for the target kinases. The detailed synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available quinazoline derivatives.
  2. Reagents: Key reagents include various alkylating agents and coupling reagents to facilitate the formation of the desired anilino-quinazoline structure.
  3. Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, often in organic solvents like dimethyl sulfoxide or acetonitrile, to optimize yield and purity.
  4. Purification: Post-reaction purification is achieved through techniques such as chromatography (e.g., high-performance liquid chromatography) to isolate AST-1306 from by-products.

The synthesis process is designed to ensure high yield and purity, which is critical for subsequent biological evaluations .

Molecular Structure Analysis

AST-1306 possesses a distinctive molecular structure characterized by its anilino-quinazoline framework. Key features include:

  • Chemical Formula: C₁₈H₁₈ClN₅O
  • Molecular Weight: Approximately 357.83 g/mol
  • Binding Site Interaction: Molecular docking studies reveal that AST-1306 binds within the ATP-binding pocket of EGFR and ErbB2, forming covalent bonds with specific cysteine residues (Cys797 in EGFR and Cys805 in ErbB2). This interaction is facilitated by the presence of a Michael acceptor group within its structure, which allows for irreversible binding .

The three-dimensional conformation of AST-1306 has been modeled to show optimal positioning for interaction with the target kinases, enhancing its inhibitory efficacy.

Chemical Reactions Analysis

AST-1306 undergoes several key chemical reactions that are critical to its function as an inhibitor:

  1. Covalent Bond Formation: The primary reaction involves the covalent modification of cysteine residues in EGFR and ErbB2, leading to irreversible inhibition of their kinase activities.
  2. Inhibition Mechanism: Upon binding, AST-1306 prevents ATP from accessing the kinase active site, thereby blocking downstream signaling pathways that promote cell proliferation.
  3. Selectivity Profile: In comparative assays, AST-1306 shows over 3000-fold selectivity for ErbB family kinases compared to other kinases tested, indicating a highly targeted mechanism of action .
Mechanism of Action

The mechanism by which AST-1306 exerts its effects involves several steps:

  1. Binding Affinity: AST-1306 binds irreversibly to the active sites of EGFR and ErbB2 through covalent interactions with cysteine residues.
  2. Inhibition of Kinase Activity: This binding inhibits the phosphorylation activity of these receptors, disrupting their ability to propagate growth signals.
  3. Downstream Effects: As a result of inhibited receptor activity, there is a downstream reduction in signaling pathways associated with cell survival and proliferation, particularly affecting cancer cell lines that overexpress these receptors .

Studies have shown that AST-1306 effectively reduces tumor growth in models where these receptors are overexpressed, further validating its mechanism of action.

Physical and Chemical Properties Analysis

AST-1306 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of quinazoline derivatives.

These properties are crucial for its formulation into therapeutic agents .

Applications

AST-1306 holds promise for various scientific applications:

  1. Cancer Therapy: Its primary application is as a targeted therapy for cancers that express high levels of EGFR or ErbB2, such as certain breast and lung cancers.
  2. Research Tool: It serves as a valuable tool for studying EGFR/ErbB2 signaling pathways in cancer biology.
  3. Clinical Trials: Currently undergoing phase I clinical trials in China, AST-1306's effectiveness against resistant cancer forms positions it as a potential breakthrough therapy .

Properties

CAS Number

897383-62-9

Product Name

AST-1306

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30)

InChI Key

MVZGYPSXNDCANY-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

allitinib
AST 1306
AST-1306
AST1306
N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-quinazolinyl)acrylamide

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.